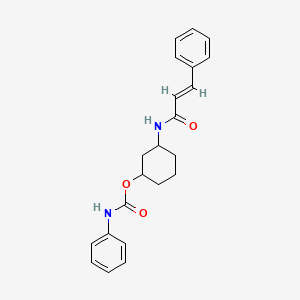

![molecular formula C8H13NO2 B2475090 [4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol CAS No. 1803608-75-4](/img/structure/B2475090.png)

[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

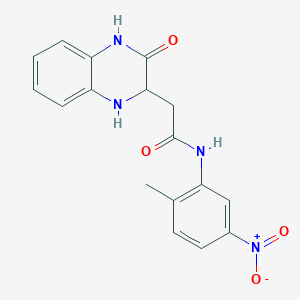

The compound “[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol” is an organic compound containing an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . Oxazoles are found in many biologically active compounds and are used in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions involving oxazole rings . For example, an ester based on l-menthol and phenibut was obtained in 78% yield using N, N′-dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as FT-IR, fast-atom bombardment-mass spectrometry along with 1H-NMR and 13C-NMR spectral analysis .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the oxazole ring. Oxazoles can undergo a variety of reactions, including nucleophilic substitution and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the density, melting point, boiling point, solubility in water, and other properties can be determined experimentally .Scientific Research Applications

Anticonvulsant Activity

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: is a synthesized compound with potential anticonvulsant properties. It was obtained through Steglich esterification using N,N’-dicyclohexylcarbodiimide and catalytic 4-dimethylaminopyridine. The compound was characterized by various spectroscopic techniques, including FT-IR, FAB-MS, and NMR. It has been evaluated in vivo for its anticonvulsant effects using chemically- and electrically-induced seizure models .

Anxiolytic and Nootropic Effects

The conjugation of phenibut (β-phenyl-γ-aminobutyric acid), a known anxiolytic and nootropic drug, with monocyclic terpenoid l-menthol led to the synthesis of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride. This derivative combines both l-menthol and phenibut residues. Terpenoids, including l-menthol, enhance drug permeability, making this conjugate an interesting candidate for further study .

Blood-Related Cancer Impact

The transaminase ATA-036 was employed to synthesize 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea. This compound, a smoothened receptor inhibitor, has potential impact on various blood-related cancers. Pfizer confirmed its efficacy with 99% enantiomeric excess (e.e.) value and 85% yield .

Mechanism of Action

properties

IUPAC Name |

(4-methyl-2-propan-2-yl-1,3-oxazol-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-5(2)8-9-6(3)7(4-10)11-8/h5,10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWGIXGJAJDBMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C(C)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2475008.png)

![6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile](/img/structure/B2475011.png)

![3-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2475013.png)

![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2475014.png)

![4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline](/img/structure/B2475015.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2475018.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N'-hydroxybenzenecarboximidamide](/img/structure/B2475022.png)